molecular formula C17H19NO3S B14965207 N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide CAS No. 697772-75-1

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide

Cat. No.: B14965207
CAS No.: 697772-75-1
M. Wt: 317.4 g/mol
InChI Key: VCOHBAFDDZYAKK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to a propanamide backbone, with two methylphenyl groups providing additional structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide typically involves the reaction of 2-methylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the scalability of the synthesis process while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties, particularly against resistant strains.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)benzenesulfonamide
  • 4-methyl-N-(2-methylphenyl)benzenesulfonamide
  • N,N’-bis(2-methylphenyl)benzene-1,4-diamine

Uniqueness

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide stands out due to its specific structural features, such as the presence of both 2-methylphenyl and 4-methylphenyl groups. These groups can influence the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

697772-75-1

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide

InChI

InChI=1S/C17H19NO3S/c1-13-7-9-15(10-8-13)22(20,21)12-11-17(19)18-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

VCOHBAFDDZYAKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C

solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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